molecular formula C23H20FN5O2S B12774690 ZY63TG2Nhl CAS No. 1034174-88-3

ZY63TG2Nhl

Cat. No.: B12774690
CAS No.: 1034174-88-3
M. Wt: 449.5 g/mol
InChI Key: YBTIDKMFVSZULE-HOTGVXAUSA-N
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Preparation Methods

The synthesis of LP-661438 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

Industrial production methods for LP-661438 involve scaling up the laboratory synthesis to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

LP-661438 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

LP-661438 exerts its effects by inhibiting deoxycytidine kinase, an enzyme involved in the phosphorylation of deoxycytidine to deoxycytidine monophosphate. This inhibition disrupts the nucleotide metabolism pathway, leading to reduced DNA synthesis and cell proliferation. The molecular targets and pathways involved in this mechanism include the deoxycytidine kinase enzyme and downstream signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

LP-661438 can be compared with other deoxycytidine kinase inhibitors, such as:

LP-661438 is unique in its specific chemical structure and its potential therapeutic applications, particularly in the treatment of neoplasms and immune system diseases .

Properties

CAS No.

1034174-88-3

Molecular Formula

C23H20FN5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(1S,3S)-3-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)cyclopentyl]-4-(1-benzothiophen-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C23H20FN5O2S/c24-17-12-29(23(31)28-21(17)25)16-6-5-15(11-16)27-22(30)18-9-14(7-8-26-18)20-10-13-3-1-2-4-19(13)32-20/h1-4,7-10,12,15-16H,5-6,11H2,(H,27,30)(H2,25,28,31)/t15-,16-/m0/s1

InChI Key

YBTIDKMFVSZULE-HOTGVXAUSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1NC(=O)C2=NC=CC(=C2)C3=CC4=CC=CC=C4S3)N5C=C(C(=NC5=O)N)F

Canonical SMILES

C1CC(CC1NC(=O)C2=NC=CC(=C2)C3=CC4=CC=CC=C4S3)N5C=C(C(=NC5=O)N)F

Origin of Product

United States

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